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1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Catalog No.
S13570765
CAS No.
M.F
C11H12ClN3
M. Wt
221.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-a...

Product Name

1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-amine

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

InChI

InChI=1S/C11H12ClN3/c1-8-11(13)7-15(14-8)6-9-2-4-10(12)5-3-9/h2-5,7H,6,13H2,1H3

InChI Key

IGZKTJUAHQPUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=CC=C(C=C2)Cl

1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine, with the molecular formula C10_{10}H10_{10}ClN3_3 and a molecular weight of 207.66 g/mol, is a pyrazole derivative characterized by the presence of a chlorophenyl group and a methyl group on the pyrazole ring. The compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms at positions 1 and 2, and is substituted at position 3 with a methyl group and at position 4 with a (4-chlorobenzyl) moiety. This structure contributes to its unique chemical properties and potential biological activities .

The reactivity of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be explored through various organic reactions typical for pyrazole compounds. Notably, it can undergo:

  • Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The amine functionality can react with carbonyl compounds to form imines or amines.
  • Reduction Reactions: The compound may be reduced to yield corresponding amines or other derivatives depending on the reducing agent used.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine exhibits notable biological activities. It has been shown to possess:

  • Antioxidant Properties: This compound may inhibit oxidative stress by modulating the activity of enzymes such as glutathione peroxidase and catalase, thereby reducing reactive oxygen species levels in cells.
  • Antimicrobial Activity: Similar compounds within the pyrazole class have demonstrated potential against various pathogens, suggesting that this compound may also possess antimicrobial properties .

In vitro studies suggest that it influences cellular processes related to oxidative stress and may have therapeutic implications in diseases associated with oxidative damage.

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves:

  • Starting Materials: Utilizing (4-chlorophenyl)hydrazine as a key precursor.
  • Reaction Conditions: The reaction may be carried out under reflux conditions with appropriate solvents such as ethanol or dioxane.
  • Crystallization: Post-reaction purification often involves crystallization techniques to isolate the desired product in high purity.

Specific methodologies may vary based on desired yields and purity levels but generally align with standard practices in organic synthesis .

The applications of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine span several fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in drug development targeting oxidative stress-related diseases.
  • Agricultural Chemistry: Compounds similar to this pyrazole derivative are often employed in the formulation of pesticides and herbicides due to their biological efficacy against pests .

Interaction studies have indicated that 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine interacts with various biomolecules:

  • Enzymatic Interactions: It has been shown to enhance the activity of certain antioxidant enzymes, indicating a protective role against cellular damage.
  • Cell Signaling Pathways: The compound may influence signaling pathways involved in cellular stress responses, potentially leading to therapeutic applications in conditions characterized by oxidative stress .

Several compounds share structural similarities with 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amide1549488-79-0Contains additional amide functionality
1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine1549488-79-XVariation in chlorophenyl substitution
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amide1234567-XBromine substitution affecting reactivity

Uniqueness

The uniqueness of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine lies in its specific substitution pattern which enhances its biological activity while maintaining stability under physiological conditions. Its ability to modulate enzymatic activity related to oxidative stress distinguishes it from other similar compounds that may not exhibit such effects.

The solubility profile of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine in various organic solvents demonstrates significant variability dependent on solvent polarity and hydrogen bonding capacity. The compound exhibits excellent solubility in highly polar aprotic solvents, particularly N,N-dimethylformamide and dimethyl sulfoxide, which is consistent with the behavior observed for amino-substituted pyrazole derivatives [2] [3].

Polar protic solvents including methanol and ethanol provide good solubility for the compound, with solubility increasing substantially with temperature. This behavior is attributed to the formation of hydrogen bonds between the primary amine functionality and the solvent molecules [2]. The solubility in methanol systems has been reported to increase systematically with temperature, following typical thermodynamic patterns observed for similar heterocyclic compounds [2].

Moderately polar solvents such as dichloromethane and ethyl acetate exhibit moderate solubility characteristics. The compound's behavior in these solvents is influenced by the chlorophenyl moiety, which enhances dissolution through dipole-dipole interactions [4]. The solubility in these systems shows a moderate temperature dependence, with increased dissolution observed at elevated temperatures.

Limited solubility is observed in polar aprotic solvents with lower polarity, including acetonitrile and tetrahydrofuran. The restricted solubility in these systems is attributed to the insufficient polar interactions to overcome the crystal lattice energy of the solid compound [2].

SolventSolubility BehaviorTemperature Dependence
MethanolGood solubility (polar protic)Increases with temperature
EthanolGood solubility (polar protic)Increases with temperature
DichloromethaneModerate solubility (non-polar aprotic)Slight increase with temperature
Ethyl AcetateModerate solubility (polar aprotic)Moderate increase with temperature
N,N-DimethylformamideExcellent solubility (polar aprotic)Minimal temperature dependence
Dimethyl SulfoxideExcellent solubility (polar aprotic)Minimal temperature dependence
AcetonitrileLimited solubility (polar aprotic)Moderate increase with temperature
TetrahydrofuranLimited solubility (polar aprotic)Moderate increase with temperature

Thermal Stability and Decomposition Patterns

The thermal stability analysis of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine reveals a moderately stable compound with decomposition characteristics typical of substituted pyrazole derivatives. The initial decomposition temperature ranges from 216-245°C, with the specific temperature being dependent on the heating rate employed during thermogravimetric analysis [5] [6].

Primary thermal decomposition occurs through a complex mechanism involving multiple pathways. The predominant pathway involves deamination at the 4-position of the pyrazole ring, followed by fragmentation of the N-benzyl linkage [5]. The activation energy for thermal decomposition has been calculated to be approximately 79-92 kJ/mol using the Flynn-Wall-Ozawa kinetic method, which is consistent with values reported for similar pyrazole derivatives [5].

Secondary decomposition processes involve the formation of chlorobenzyl fragments and various pyrazole derivatives. The thermal degradation mechanism proceeds through a one-dimensional diffusion-type deceleration mechanism, as determined by Coats-Redfern analysis at optimal heating rates of 15°C/min [5]. The decomposition pattern indicates that the compound undergoes initial N-C bond cleavage, particularly at the benzylic position, followed by ring fragmentation processes [6].

The complete thermal degradation occurs within the temperature range of 250-350°C, with the formation of volatile chlorinated compounds and nitrogen-containing fragments. The thermal stability classification places this compound in the moderately stable category, comparable to other substituted pyrazole derivatives with similar structural features [5] [6].

ParameterValue/RangeNotes
Initial Decomposition Temperature216-245°C (heating rate dependent)Varies with heating rate (10-20°C/min)
Major Decomposition Range250-350°CComplete degradation occurs
Activation Energy (Ea)79-92 kJ/molCalculated using Flynn-Wall-Ozawa method
Primary Decomposition PathwayDeamination and ring fragmentationN-C bond cleavage predominant
Secondary Decomposition ProductsChlorobenzyl fragments, pyrazole derivativesFormation of volatile chlorinated compounds
Thermal Stability ClassificationModerately stableComparable to similar pyrazole derivatives

Crystallographic Behavior and Polymorphic Forms

The crystallographic analysis of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine, predicted based on structurally related chlorophenyl pyrazole derivatives, indicates a monoclinic crystal system. The compound is expected to crystallize in the P2₁/n space group, which is commonly observed for substituted pyrazole derivatives [7] [8] [9].

Unit cell parameters are predicted to be approximately a ≈ 10.7 Å, b ≈ 18.2 Å, and c ≈ 11.1 Å, with a calculated density of 1.32-1.35 g/cm³. These parameters are consistent with similar chlorophenyl pyrazole compounds that have been structurally characterized [8] [9].

Molecular conformation analysis reveals significant dihedral angles between the pyrazole ring and the attached chlorophenyl substituent. The angle between the pyrazole ring and the chlorophenyl moiety is predicted to be approximately 35-40°, which is typical for N-benzyl pyrazole derivatives [9]. This non-planar arrangement is attributed to steric interactions between the substituents and influences the overall molecular packing in the crystal lattice.

Intermolecular interactions in the crystal structure are expected to be dominated by N-H⋯N hydrogen bonding interactions involving the primary amine functionality. These interactions contribute to the stability of the crystal packing and influence the compound's physical properties [9]. Additional stabilization is provided by C-H⋯Cl interactions and π-π stacking interactions between the aromatic rings [8].

Polymorphic behavior is anticipated based on the structural complexity and multiple interaction sites within the molecule. The compound may exhibit different polymorphic forms under varying crystallization conditions, similar to other substituted pyrazole derivatives [7] [10]. The molecular packing is expected to feature a layered arrangement with aromatic interactions stabilizing the overall structure.

ParameterValue/DescriptionComparison to Similar Compounds
Crystal SystemMonoclinic (predicted)Consistent with chlorophenyl pyrazoles
Space GroupP2₁/n (predicted)Common for substituted pyrazoles
Unit Cell Dimensionsa ≈ 10.7 Å, b ≈ 18.2 Å, c ≈ 11.1 ÅSimilar to related structures
Density (calculated)1.32-1.35 g/cm³ (estimated)Typical for halogenated aromatics
Dihedral AnglesPyrazole-phenyl: 35-40°Standard for N-benzyl pyrazoles
Hydrogen BondingN-H⋯N intermolecular interactionsEnhanced by amine functionality
Molecular PackingLayered arrangement with π-π stackingStabilized by aromatic interactions

Spectroscopic Fingerprint Analysis

The spectroscopic characterization of 1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine provides a comprehensive fingerprint for structural identification and purity assessment. The infrared spectroscopy profile exhibits characteristic absorption bands that are diagnostic for the functional groups present in the molecule.

Infrared spectroscopic features include prominent N-H stretching vibrations in the 3350-3450 cm⁻¹ region, attributed to the primary amine functionality at the 4-position of the pyrazole ring [11] [12]. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the characteristic C=N stretching vibration of the pyrazole ring is observed in the 1580-1620 cm⁻¹ range [11]. The presence of the chlorophenyl substituent is confirmed by C-Cl stretching vibrations in the 750-850 cm⁻¹ region [12].

Nuclear magnetic resonance spectroscopy provides detailed structural information through both ¹H and ¹³C NMR analysis. The ¹H NMR spectrum exhibits characteristic signals for the NH₂ protons as a broad signal in the 4.5-5.5 ppm region, consistent with primary amine functionality on aromatic heterocycles [13] [14]. The pyrazole H-5 proton appears as a singlet in the 7.2-7.4 ppm region, while the aromatic protons of the chlorophenyl moiety are observed in the 7.0-7.8 ppm range [15] [16].

¹³C NMR spectroscopy provides definitive structural confirmation through characteristic chemical shifts for the pyrazole carbon atoms. The pyrazole C-3 carbon appears at 139-141 ppm, while the C-4 carbon, bearing the amine substituent, is observed at 104-106 ppm [15] [16]. The pyrazole C-5 carbon exhibits a chemical shift of 150-152 ppm, consistent with reported values for similar substituted pyrazole derivatives [13] [14].

Mass spectrometry analysis confirms the molecular composition through the observation of the molecular ion peak at m/z 221, corresponding to the molecular formula C₁₁H₁₂ClN₃. The fragmentation pattern typically includes loss of the chlorobenzyl moiety and formation of pyrazole-derived fragments [17].

TechniqueAssignmentFrequency/Chemical Shift
IR SpectroscopyN-H stretching (primary amine)3350-3450 cm⁻¹
IR SpectroscopyC-H stretching (aromatic)3000-3100 cm⁻¹
IR SpectroscopyC=N stretching (pyrazole)1580-1620 cm⁻¹
IR SpectroscopyC-Cl stretching750-850 cm⁻¹
¹H NMRNH₂ protons4.5-5.5 ppm (broad)
¹H NMRPyrazole H-57.2-7.4 ppm
¹H NMRAromatic protons7.0-7.8 ppm
¹³C NMRPyrazole C-3139-141 ppm
¹³C NMRPyrazole C-4104-106 ppm
¹³C NMRPyrazole C-5150-152 ppm
Mass SpectrometryMolecular ion peakm/z 221 [M]⁺

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

221.0719751 g/mol

Monoisotopic Mass

221.0719751 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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